molecular formula C15H24N2O4S B501694 5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 898654-45-0

5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Cat. No.: B501694
CAS No.: 898654-45-0
M. Wt: 328.4g/mol
InChI Key: LJTPTUQUQXPRFT-UHFFFAOYSA-N
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Description

5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a synthetic compound belonging to the benzene sulfonamide family. It has gained attention in recent years due to its potent psychoactive effects and its structural similarity to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.

Preparation Methods

The synthesis of 5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves several steps, including the formation of the benzene sulfonamide core and the introduction of the morpholinoethyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Benzene Sulfonamide Core:

    Introduction of the Morpholinoethyl Group: This step typically involves the reaction of the benzene sulfonamide core with a morpholinoethyl reagent under suitable conditions.

Chemical Reactions Analysis

5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy or morpholinoethyl groups, to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reactivity.

    Biology: The compound is studied for its interactions with biological systems, particularly its binding to cannabinoid receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is structurally similar to other synthetic cannabinoids, such as:

    JWH-018: A potent synthetic cannabinoid with similar psychoactive effects.

    AB-FUBINACA: Another synthetic cannabinoid known for its high potency and binding affinity to cannabinoid receptors.

Compared to these compounds, this compound is unique due to its specific structural features, such as the presence of the morpholinoethyl group, which may influence its binding properties and biological activity.

Properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-12-10-13(2)15(11-14(12)20-3)22(18,19)16-4-5-17-6-8-21-9-7-17/h10-11,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTPTUQUQXPRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCN2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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